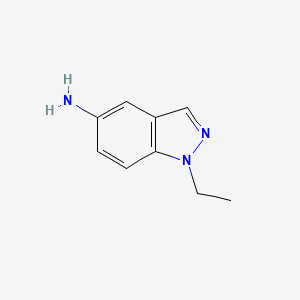

5-Amino-1-ethyl-1H-indazole

Übersicht

Beschreibung

5-Amino-1-ethyl-1H-indazole is a heterocyclic compound . It has a molecular weight of 161.21 and its linear formula is C9H11N3 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

Indazole derivatives are synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has also been described .Molecular Structure Analysis

The molecular structure of 5-Amino-1-ethyl-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis

The chemical reactions of indazole derivatives are influenced by their tautomerism. The tautomerism in indazoles greatly influences synthesis, reactivity, physical, and even the biological properties of indazoles .Physical And Chemical Properties Analysis

5-Amino-1-ethyl-1H-indazole is a solid substance with a molecular weight of 161.21 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacology

5-Amino-1-ethyl-1H-indazole: is a significant compound in medicinal chemistry due to its structural similarity to indazole, which is a core structure in many pharmacologically active molecules . It has been utilized in the synthesis of various derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties . The compound’s versatility makes it a valuable scaffold for developing new therapeutic agents.

Agriculture

In the agricultural sector, derivatives of 5-Amino-1-ethyl-1H-indazole have been explored for their potential as antiproliferative agents against various neoplastic cell lines . This suggests possible applications in the development of plant protection products that could inhibit the growth of harmful organisms or regulate plant growth.

Material Science

The compound’s role in material science is linked to its use in the synthesis of heterocyclic compounds, which are key components in functional materials . Its derivatives could be used in creating novel materials with specific properties, such as enhanced durability or specialized conductivity.

Environmental Applications

Indazole derivatives, including those related to 5-Amino-1-ethyl-1H-indazole , have shown antimicrobial activities, which could be beneficial in environmental applications . For instance, they could be used in water treatment processes to eliminate harmful bacteria or in the development of biodegradable materials with antimicrobial properties.

Biochemistry Research

In biochemistry, 5-Amino-1-ethyl-1H-indazole serves as a building block for compounds that interact with biological systems . It can be used to study enzyme inhibition, receptor binding, and signal transduction pathways, contributing to our understanding of cellular processes and disease mechanisms.

Chemistry Research

The compound is also important in chemistry research, where it is used in the synthesis of imidazoles, a class of heterocycles with broad applications . Researchers utilize 5-Amino-1-ethyl-1H-indazole to develop new synthetic methods and explore the chemical space of imidazole derivatives for various industrial and scientific purposes.

Safety and Hazards

5-Amino-1-ethyl-1H-indazole is considered hazardous. It has the GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302-H315-H319-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

5-Amino-1-ethyl-1H-indazole, an indazole derivative, is a bioactive compound that has been found to interact with multiple targets . Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .

Mode of Action

The mode of action of 5-Amino-1-ethyl-1H-indazole involves its interaction with its targets, leading to changes in cellular processes. The compound binds with high affinity to its targets, resulting in the inhibition, regulation, or modulation of the activity of these kinases . This interaction can lead to changes in cell biology, affecting the growth and proliferation of cells .

Biochemical Pathways

The biochemical pathways affected by 5-Amino-1-ethyl-1H-indazole are primarily those involving its target kinases. The inhibition, regulation, or modulation of these kinases can affect various cellular processes and pathways, leading to downstream effects such as the inhibition of cell growth and proliferation .

Result of Action

The result of the action of 5-Amino-1-ethyl-1H-indazole is the inhibition of cell growth and proliferation, particularly in the context of cancer cells . This is achieved through the compound’s interaction with its target kinases and the subsequent effects on cellular processes and pathways .

Eigenschaften

IUPAC Name |

1-ethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKLBKIVZTVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-ethyl-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

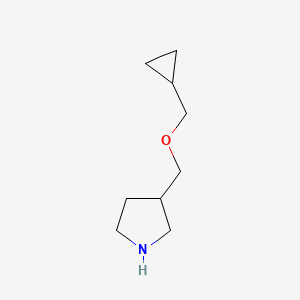

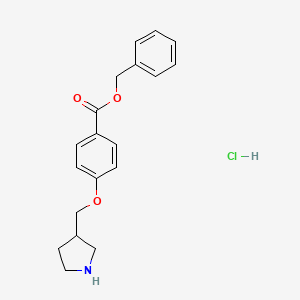

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374549.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374550.png)

![3-Azetidinyl 5-chloro[1,1'-biphenyl]-2-yl ether](/img/structure/B1374551.png)

![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)

![3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374553.png)

![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)

![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)

![3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374561.png)

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)

![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)